

Spectroscopic Profile of Methyl 6-Chloro-5-iodonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 6-Chloro-5-iodonicotinate**

Cat. No.: **B1321958**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-Chloro-5-iodonicotinate** (CAS No: 365413-29-2), a key intermediate in pharmaceutical synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate structural elucidation and characterization. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented.

Core Spectroscopic Data

While direct access to raw spectral data for **Methyl 6-Chloro-5-iodonicotinate** is limited in publicly available databases, several chemical suppliers and databases indicate its availability. [1][2] The following tables summarize the expected and predicted spectroscopic data based on the compound's structure and data from related compounds.

Molecular Structure:

Molecular Formula: C₇H₅ClINO₂[3][4][5]

Molecular Weight: 297.48 g/mol [3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.9	s	1H	H-2
~8.5	s	1H	H-4
3.95	s	3H	-OCH ₃

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~164	C=O
~155	C-6
~152	C-2
~140	C-4
~125	C-3
~95	C-5
~53	-OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 6-Chloro-5-iodonicotinate** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (-OCH ₃)
~1730	Strong	C=O Stretch (Ester)
~1550	Medium-Strong	C=N & C=C Stretch (Pyridine Ring)
~1250	Strong	C-O Stretch (Ester)
~800-700	Strong	C-Cl Stretch
~600-500	Medium	C-I Stretch

Mass Spectrometry (MS)

Mass spectrometry data for this compound would confirm its molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data[6]

m/z	Ion
297.91	[M+H] ⁺
319.89	[M+Na] ⁺
296.91	[M] ⁺

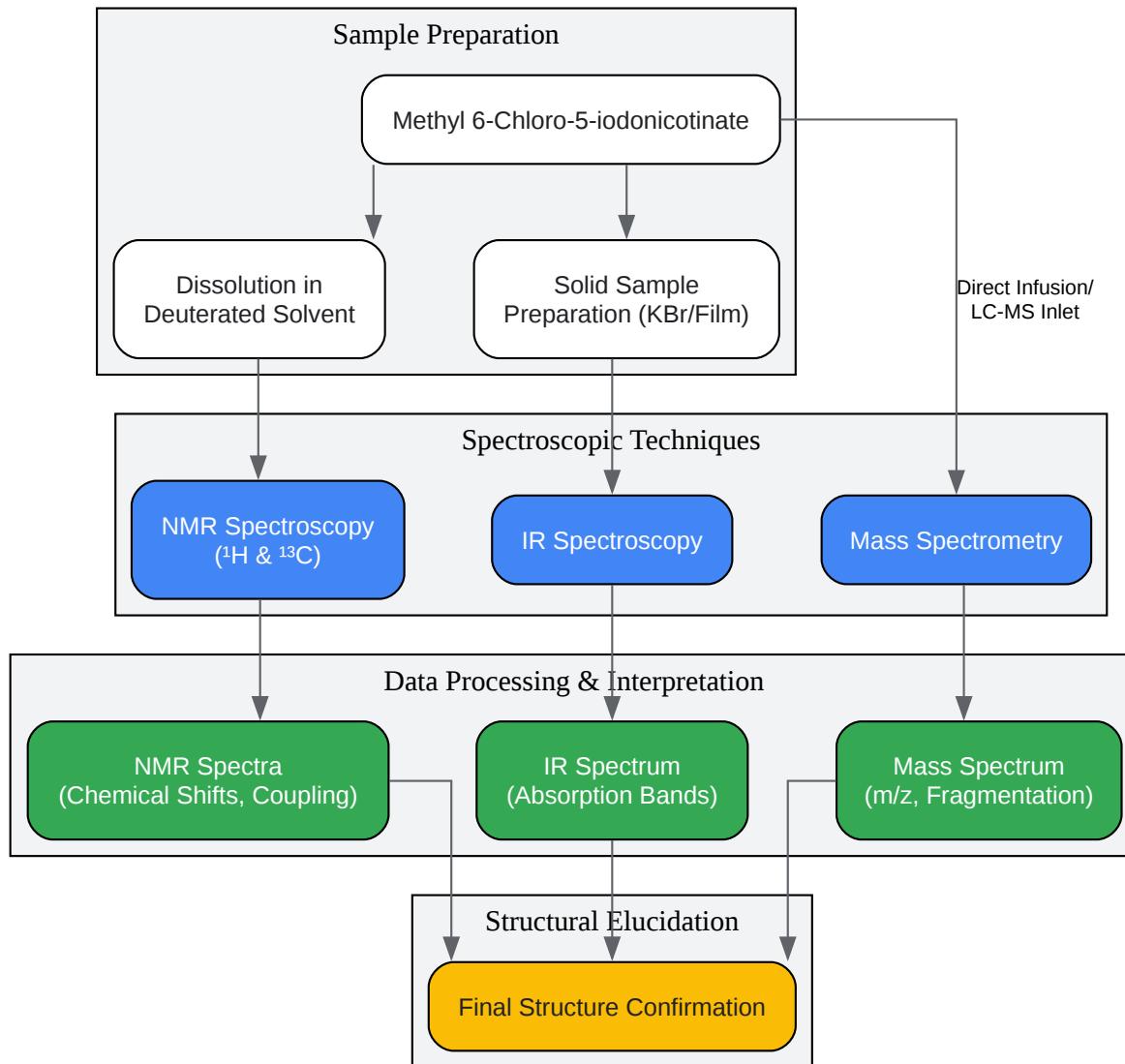
Experimental Protocols

Detailed experimental methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols applicable to a solid sample like **Methyl 6-Chloro-5-iodonicotinate**.

NMR Spectroscopy

A sample of 5-10 mg of **Methyl 6-Chloro-5-iodonicotinate** would be dissolved in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The spectrum would be recorded on a 400 or 500 MHz spectrometer. For ^1H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a larger number of scans (1024 or more) is usually necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy


For a solid sample, the spectrum can be obtained using a KBr pellet or as a thin film. For the KBr pellet method, a small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent disk. For the thin film method, the compound is dissolved in a volatile solvent (e.g., dichloromethane), a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For a compound of this nature, Electrospray Ionization (ESI) is a common technique. The analysis would be performed in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Methyl 6-Chloro-5-iodonicotinate**.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 6-CHLORO-5-IODONICOTINATE(365413-29-2) 1H NMR spectrum [chemicalbook.com]
- 2. METHYL 6-CHLORO-5-IODONICOTINATE | 365413-29-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Methyl 6-chloro-5-iodonicotinate | C7H5ClINO2 | CID 22271422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Methyl 6-chloro-5-iodonicotinate (C7H5ClINO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 6-Chloro-5-iodonicotinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1321958#spectroscopic-data-of-methyl-6-chloro-5-iodonicotinate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com